Taurocholic Acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

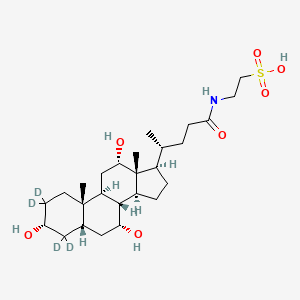

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWGRHZICKQGZ-VEQOTJGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858425 | |

| Record name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252030-90-3 | |

| Record name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Taurocholic Acid-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Taurocholic Acid-d4 (TCA-d4), a key reagent in biomedical and pharmaceutical research. This document details its chemical properties, primary applications, and the experimental protocols for its use, with a focus on quantitative analysis.

Core Concepts: Understanding this compound

This compound is the deuterated form of Taurocholic acid (TCA), a primary conjugated bile acid. In TCA-d4, four hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes TCA-d4 an ideal internal standard for the quantification of endogenous taurocholic acid and other bile acids in biological matrices by mass spectrometry.[1][2] Its chemical structure is nearly identical to its endogenous counterpart, ensuring similar chemical and physical behavior during sample preparation and analysis.

The primary use of this compound in research is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of bile acids.[1][2] The known concentration of the added TCA-d4 allows for the correction of variability in sample preparation and instrument response, leading to more reliable and reproducible results.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, essential for its application in research.

Table 1: Chemical and Physical Properties of this compound (Sodium Salt)

| Property | Value |

| Chemical Formula | C₂₆H₄₀D₄NNaO₇S[1] |

| Molecular Weight | 541.71 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Form | Solid |

| Solubility | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 3 mg/mL |

| Storage Temperature | -20°C |

Table 2: Mass Spectrometry Parameters for this compound

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) m/z | 518.3 |

| Product Ion (Q3) m/z | 80.0 |

| Collision Energy (CE) | 64 eV |

Experimental Protocols

The following sections provide a detailed methodology for a typical application of this compound in the quantification of bile acids in human serum using LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting bile acids from serum samples.

-

Aliquoting the Sample : In a microcentrifuge tube, add 50 µL of human serum.

-

Adding the Internal Standard : Spike the serum sample with 10 µL of a working solution of this compound in methanol. The concentration of the internal standard should be optimized based on the expected range of endogenous bile acid concentrations.

-

Protein Precipitation : Add 140 µL of cold methanol to the sample to precipitate the proteins.

-

Vortexing : Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifugation : Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully collect the supernatant, which contains the bile acids and the internal standard, and transfer it to a new vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions for the analysis of bile acids.

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used for the separation of bile acids.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : A mixture of methanol and acetonitrile (2:1, v/v) with 0.1% formic acid.

-

Gradient Elution : A gradient elution is employed to separate the different bile acids. A typical gradient starts with a low percentage of mobile phase B, which is gradually increased over the course of the run to elute the more hydrophobic bile acids.

-

Flow Rate : A typical flow rate is 0.3 mL/min.

-

Column Temperature : The column is typically maintained at 40°C.

-

Injection Volume : 10 µL of the prepared sample is injected.

-

Mass Spectrometer : A triple quadrupole mass spectrometer is used for detection.

-

Ionization : Electrospray ionization (ESI) in the negative ion mode is used.

-

Detection : Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the target bile acids and this compound. The specific precursor-to-product ion transitions for each analyte are monitored.

Signaling Pathways and Logical Relationships

The use of an internal standard like this compound is based on a fundamental principle of quantitative analysis. The following diagram illustrates the logical relationship in using an internal standard for accurate quantification.

References

Synthesis and Purity of Taurocholic Acid-d4 for Mass Spectrometry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Taurocholic acid, a primary conjugated bile acid, plays a crucial role in lipid digestion and metabolic signaling. For quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are indispensable for achieving accuracy and precision. This technical guide provides an in-depth overview of the synthesis, purification, and quality assessment of Taurocholic Acid-d4 (TCA-d4), a widely used internal standard. It details a robust synthesis protocol, purification strategies to ensure high chemical and isotopic purity, and the analytical methods required for its rigorous quality control.

Introduction

Taurocholic acid (TCA) is synthesized in the liver through the conjugation of cholic acid with the amino acid taurine.[1] It is a key component of bile, facilitating the emulsification and absorption of dietary fats and fat-soluble vitamins. Beyond its digestive role, TCA acts as a signaling molecule, modulating metabolic pathways through receptors like the farnesoid X receptor (FXR).[1]

In quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[2][3] SIL standards, such as this compound, co-elute with the unlabeled analyte and exhibit nearly identical chemical and physical properties, allowing them to compensate for variations in sample extraction, matrix effects, and instrument response.[3] The high purity of these standards is paramount, as any impurities can compromise the accuracy of quantitative results.

This guide outlines the chemical synthesis of high-purity TCA-d4, focusing on the conjugation of Cholic Acid-d4 with taurine, followed by detailed purification and analytical characterization protocols.

Synthesis of this compound

The most common synthetic route for this compound involves the amide coupling of a deuterated cholic acid precursor with taurine. The deuterium labels are strategically placed on non-exchangeable positions of the cholic acid steroid nucleus, typically at the C2 and C4 positions, to ensure stability during chemical reactions and biological assays.

Precursors

-

Cholic Acid-d4 (CA-d4) : This critical precursor is a primary bile acid with deuterium atoms incorporated into its steroidal backbone. It is commercially available from specialized suppliers and serves as the foundation for the synthesis.

-

Taurine : A sulfur-containing amino acid that is readily available commercially. Its conjugation to cholic acid is a key step in forming the final product.

Synthetic Workflow

The synthesis proceeds via a two-step process involving the activation of the carboxylic acid group of Cholic Acid-d4, followed by nucleophilic attack by the amino group of taurine.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Amide Coupling

This protocol is adapted from established methods for bile acid conjugation.

-

Activation of Cholic Acid-d4 :

-

Dissolve Cholic Acid-d4 (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add an organic base, such as triethylamine (1.1 eq), to the solution and stir.

-

Slowly add an activating agent, such as ethyl chloroformate (ECF, 1.1 eq), dropwise while maintaining the temperature at 0°C. This forms a mixed anhydride intermediate.

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

-

Coupling with Taurine :

-

In a separate flask, dissolve taurine (1.2 eq) in water with the aid of an organic base (e.g., triethylamine) to achieve a pH of 9-10.

-

Add the taurine solution to the activated Cholic Acid-d4 solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Isolation :

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2-3 with a dilute acid (e.g., 1N HCl) to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Purification and Quality Assessment

Achieving high purity is critical for the function of this compound as a mass spectrometry standard. The purification process removes unreacted starting materials, side products, and other impurities.

Purification Workflow

A multi-step purification and analysis workflow is employed to ensure the final product meets stringent quality criteria.

Caption: Purification and quality control workflow.

Purification Protocol

-

Solid-Phase Extraction (SPE) :

-

SPE is an effective method for initial cleanup and concentration.

-

Cartridge : C18 reversed-phase SPE cartridge.

-

Conditioning : Condition the cartridge with methanol, followed by water.

-

Loading : Dissolve the crude TCA-d4 in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

-

Washing : Wash the cartridge with a low-organic solvent mixture (e.g., 20% methanol in water) to remove polar impurities.

-

Elution : Elute the purified TCA-d4 with a higher concentration of organic solvent (e.g., 80-100% methanol).

-

Evaporation : Evaporate the solvent from the eluate to obtain the semi-purified product.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Optional):

-

For achieving the highest purity (>99%), preparative reversed-phase HPLC can be employed.

-

This step separates the target compound from any closely related impurities that were not removed by SPE.

-

Quality Control and Analysis

Rigorous analytical testing is required to confirm the identity, chemical purity, and isotopic purity of the final product. LC-MS/MS is the primary technique for this characterization.

1. Identity Confirmation (Mass Spectrometry) :

-

Technique : High-Resolution Mass Spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

-

Purpose : To confirm the molecular weight and elemental composition of this compound and to verify the fragmentation pattern.

-

Expected Mass : The exact mass of the [M-H]⁻ ion is used for confirmation.

2. Chemical and Isotopic Purity (LC-MS/MS) :

-

Technique : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Purpose : To determine the chemical purity by separating TCA-d4 from any non-deuterated or other impurities and to assess the isotopic enrichment.

-

Purity Specification : A typical specification for a high-quality standard is ≥98% chemical purity and ≥98% isotopic purity (d4 form).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₁D₄NO₇S | |

| Molecular Weight | ~520.7 g/mol | |

| CAS Number | Varies by supplier | - |

| Appearance | White to off-white solid | - |

| Typical Purity | ≥98% (Chemical & Isotopic) |

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Reference |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <2 µm) | |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | |

| MRM Transition | m/z 518.3 → m/z 80.0 (SO₃⁻ fragment) | |

| Collision Energy | Optimized for specific instrument (typically -40 to -60 V) | |

| Internal Standard | Not applicable (TCA-d4 is the standard) | - |

Note: MRM (Multiple Reaction Monitoring) transitions and collision energies should be optimized for the specific mass spectrometer being used.

Conclusion

The synthesis and rigorous purification of this compound are essential for its role as a reliable internal standard in quantitative mass spectrometry. The process involves a controlled chemical conjugation of deuterated cholic acid with taurine, followed by meticulous purification using techniques like solid-phase extraction. The final product's identity, chemical purity, and isotopic enrichment must be verified using high-sensitivity analytical methods, primarily LC-MS/MS. By adhering to these stringent production and quality control standards, researchers can ensure the accuracy and reproducibility of their bioanalytical data in metabolic research, clinical diagnostics, and drug development.

References

Decoding the Certificate of Analysis: A Technical Guide to Taurocholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Taurocholic Acid-d4. This compound is a deuterated analog of taurocholic acid, widely used as an internal standard in quantitative bioanalysis by mass spectrometry. Understanding the data presented in a CoA is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document will dissect the key components of a CoA, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Product Identification and General Properties

A Certificate of Analysis begins with fundamental information identifying the specific lot of the material. This section provides a summary of its chemical and physical properties.

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | TCA-d4, N-(2-Sulfoethyl)-3α,7α,12α-trihydroxy-5β-cholan-24-amide-d4 |

| CAS Number | Varies by deuteration pattern (e.g., 2410279-93-3) |

| Molecular Formula | C₂₆H₄₁D₄NO₇S |

| Formula Weight | ~521.7 g/mol (varies slightly based on exact mass) |

| Appearance | A white to off-white solid |

| Solubility | Soluble in methanol, DMSO, and DMF |

| Storage | Store at -20°C |

Quality Control Specifications and Results

This core section of the CoA details the quantitative analysis performed to ensure the identity, purity, and isotopic enrichment of this compound.

| Test | Method | Specification |

| Chemical Purity | HPLC-UV/ELSD or LC-MS | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms (d₁-d₄) |

| Deuterium Enrichment | Mass Spectrometry / NMR | ≥98 atom % D |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |

| Residual Solvents | GC-MS | Meets USP <467> requirements |

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in a this compound Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample: this compound dissolved in methanol.

Procedure:

-

Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in methanol.

-

Set the column temperature to 30°C.

-

Equilibrate the column with a mixture of Mobile Phase A and B.

-

Inject the sample onto the column.

-

Elute the compound using a gradient program, for example:

-

0-20 min: 30% to 90% Mobile Phase B

-

20-25 min: Hold at 90% Mobile Phase B

-

25-30 min: Return to 30% Mobile Phase B and re-equilibrate.

-

-

Monitor the eluent at a suitable wavelength (e.g., 210 nm) or with an ELSD.

-

Calculate the purity by dividing the peak area of this compound by the total area of all peaks.

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of this compound and to determine its isotopic purity and deuterium enrichment.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

-

Infuse a dilute solution of this compound in methanol directly into the ESI source or perform an LC separation as described above.

-

Acquire mass spectra in negative ion mode.

-

Observe the [M-H]⁻ ion and its isotopic distribution. The most abundant ion should correspond to the mass of the d4-labeled compound.

-

Isotopic purity is assessed by comparing the intensity of the d4 peak to any observed d0, d1, d2, or d3 peaks.

-

For fragmentation analysis (MS/MS), select the [M-H]⁻ precursor ion and subject it to collision-induced dissociation (CID). A characteristic fragment ion for taurine-conjugated bile acids is the sulfite radical anion at m/z 80.[1]

Structural Confirmation and Deuterium Placement by Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and the specific location of the deuterium atoms.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., Methanol-d4).

-

Acquire a ¹H-NMR spectrum. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.

-

Acquire a ²H-NMR (Deuterium-NMR) spectrum to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

-

For more complex analysis, 2D-NMR techniques like ¹H-¹³C HSQC can be employed to further confirm the attachment of deuterium to specific carbon atoms.

Visualizing the Analytical Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures and the relationships between different quality control tests.

References

The Role of Deuterated Bile Acids in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of deuterated bile acids in the field of metabolomics. Stable isotope-labeled compounds, particularly those incorporating deuterium, have become indispensable tools for accurate quantification and tracing of metabolic pathways. This guide delves into the applications, experimental protocols, and data interpretation involving deuterated bile acids, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction: The Significance of Deuterated Bile Acids in Metabolomics

Bile acids, synthesized from cholesterol in the liver, are not merely digestive aids but also crucial signaling molecules that regulate lipid, glucose, and energy metabolism.[1][2][3] Their intricate signaling pathways, primarily mediated by the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5, also known as GPBAR1), have made them attractive targets for therapeutic intervention in various metabolic diseases.[4][5]

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform to investigate the complex interplay of bile acids in health and disease. However, the accurate quantification of endogenous bile acids in complex biological matrices is challenging due to their structural diversity, isomeric forms, and the presence of interfering substances.

Deuterated bile acids, which are chemically identical to their endogenous counterparts but carry a heavier isotope of hydrogen, serve as ideal internal standards in mass spectrometry-based metabolomics. Their use is essential to correct for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring high accuracy and reproducibility of quantitative data. Furthermore, deuterated bile acids can be employed as tracers in metabolic studies to elucidate the dynamics of bile acid synthesis, transport, and microbial metabolism in vivo.

Quantitative Data Presentation

The use of deuterated bile acids as internal standards is a cornerstone of quantitative metabolomics. Below are tables summarizing typical concentrations of deuterated internal standards used in analytical methods and reported recovery rates from biological matrices.

Table 1: Typical Concentrations of Deuterated Bile Acid Internal Standards for LC-MS/MS Analysis

| Deuterated Bile Acid | Isotopic Label | Typical Concentration in Internal Standard Mix | Reference |

| Cholic Acid-d4 (CA-d4) | d4 | 10 µM | |

| Chenodeoxycholic Acid-d4 (CDCA-d4) | d4 | 20 µM | |

| Deoxycholic Acid-d4 (DCA-d4) | d4 | 20 µM | |

| Lithocholic Acid-d4 (LCA-d4) | d4 | 20 µM | |

| Ursodeoxycholic Acid-d4 (UDCA-d4) | d4 | N/A | |

| Glycocholic Acid-d4 (GCA-d4) | d4 | 10 µM | |

| Glycochenodeoxycholic Acid-d4 (GCDCA-d4) | d4 | 40 µM | |

| Glycodeoxycholic Acid-d4 (GDCA-d4) | d4 | 10 µM | |

| Glycolithocholic Acid-d4 (GLCA-d4) | d4 | 10 µM | |

| Glycoursodeoxycholic Acid-d4 (GUDCA-d4) | d4 | 10 µM | |

| Taurocholic Acid-d4 (TCA-d4) | d4 | 10 µM | |

| Taurochenodeoxycholic Acid-d4 (TCDCA-d4) | d4 | 10 µM | |

| Taurodeoxycholic Acid-d4 (TDCA-d4) | d4 | 10 µM | |

| Taurolithocholic Acid-d4 (TLCA-d4) | d4 | 10 µM | |

| Tauroursodeoxycholic Acid-d4 (TUDCA-d4) | d4 | 10 µM |

Note: Concentrations can vary depending on the specific analytical method and the biological matrix being analyzed. N/A indicates that the specific concentration was not available in the cited literature.

Table 2: Reported Recovery Rates of Deuterated Bile Acids from Human Plasma/Serum

| Sample Preparation Method | Deuterated Bile Acid | Mean Recovery (%) | Reference |

| Protein Precipitation (Acetonitrile) | Mixture of deuterated bile acids | 92 - 110 | |

| Ultrafiltration with 60% Methanol | d4-Bile Acids | >80 | |

| Solid-Phase Extraction (C18) | Mixture of deuterated bile acids | 89.1 - 100.2 |

Experimental Protocols

This section provides detailed methodologies for the analysis of bile acids using deuterated internal standards, from sample preparation to LC-MS/MS analysis.

Sample Preparation from Human Plasma/Serum

This protocol is adapted from a widely used protein precipitation method.

Materials:

-

Human plasma or serum samples

-

Deuterated Bile Acid Internal Standard Mixture (e.g., from Sigma-Aldrich or Avanti Polar Lipids)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 µm PVDF)

-

LC-MS vials

Procedure:

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

-

Add a specific volume of the deuterated bile acid internal standard mixture (e.g., 6.25 µL of a stock solution) to each sample. The final concentration of the internal standards should be optimized for the specific analytical platform.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 15,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 250 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex briefly and centrifuge at 15,000 x g for 5 minutes to pellet any remaining particulates.

-

Filter the supernatant through a 0.2 µm PVDF syringe filter into an LC-MS vial.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method for the analysis of bile acids. Specific parameters may need to be optimized for different instruments and bile acid panels.

Table 3: Example LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Setting |

| Liquid Chromatography (LC) | |

| LC System | UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) |

| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, Restek Raptor C18) |

| Column Temperature | 40 - 60°C |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid or 10 mM ammonium acetate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Gradient | A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over time to elute the more hydrophobic bile acids. |

| Mass Spectrometry (MS) | |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Spray Voltage | -4200 to -4500 V |

| Source Temperature | 150 - 500°C |

| Desolvation Gas Flow | Instrument dependent |

| Collision Gas | Argon or Nitrogen |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Note: MRM transitions for each bile acid and its corresponding deuterated internal standard must be optimized individually.

Mandatory Visualizations

This section provides diagrams of key signaling pathways and experimental workflows generated using the Graphviz DOT language, adhering to the specified formatting requirements.

Signaling Pathways

Bile acids exert their metabolic effects primarily through the activation of the nuclear receptor FXR and the membrane-bound receptor TGR5.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Bile acid signaling in lipid metabolism: metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Cornerstone of Accurate Quantification: An In-depth Technical Guide to Using Internal Standards in LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, liquid chromatography-mass spectrometry (LC-MS) stands as a powerful technique for the quantification of analytes in complex biological matrices. However, the accuracy and precision of LC-MS data can be compromised by several factors, including sample preparation variability, instrument drift, and matrix effects. The use of an internal standard (IS) is a critical practice to mitigate these variables and ensure the reliability of quantitative results. This in-depth guide provides a comprehensive overview of the principles, selection, and practical application of internal standards in LC-MS analysis.

The "Why": The Fundamental Role of an Internal Standard

An internal standard is a compound of a known and fixed concentration that is added to every sample, calibrator, and quality control (QC) sample before analysis.[1] Its primary purpose is to correct for variations that can occur at multiple stages of the analytical workflow.[2] By adding the same amount of IS to every sample, it experiences similar variations as the analyte of interest.[2] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[2][3] This ratio remains stable even if there are fluctuations in sample preparation, injection volume, or instrument response, thereby ensuring accurate and reproducible results.

Internal standards are essential for compensating for:

-

Sample Preparation Variability: Analyte loss can occur during various steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Injection Volume Inconsistencies: While modern autosamplers are highly precise, minor variations can still occur.

-

Instrument Response Fluctuation: The sensitivity of the mass spectrometer can drift over the course of an analytical run.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. An appropriate internal standard will experience similar matrix effects as the analyte, allowing for their correction.

The "Which": Selecting the Appropriate Internal Standard

The selection of a suitable internal standard is paramount for the success of a quantitative LC-MS assay. The ideal IS should closely mimic the physicochemical properties and behavior of the analyte throughout the entire analytical process. There are two primary types of internal standards used in LC-MS analysis:

-

Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" for internal standards in LC-MS. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Because they are chemically identical to the analyte, they have nearly the same extraction recovery, chromatographic retention time, and ionization efficiency. This allows them to effectively compensate for matrix effects.

-

Structural Analogue Internal Standards: These are compounds that are chemically similar but not identical to the analyte. They should have similar functional groups and physicochemical properties to the analyte to ensure comparable behavior during sample preparation and analysis. While not as ideal as a SIL-IS, a structural analogue can be a viable option when a SIL-IS is not available or is prohibitively expensive.

| Internal Standard Type | Advantages | Disadvantages | Best For |

| Stable Isotope-Labeled (SIL) | - Co-elutes with the analyte, providing the best correction for matrix effects. - Nearly identical extraction recovery and ionization efficiency. - Considered the most accurate and reliable option. | - Can be expensive and may not be commercially available for all analytes. - Potential for isotopic crosstalk if the mass difference is insufficient. - Deuterium-labeled standards can sometimes show slight chromatographic separation from the analyte (isotope effect). | Regulated bioanalysis and when the highest level of accuracy and precision is required. |

| Structural Analogue | - More readily available and less expensive than SIL-IS. - Can provide adequate correction for variability in sample preparation and injection volume. | - Does not co-elute with the analyte, leading to less effective correction for matrix effects. - May have different extraction recovery and ionization efficiency than the analyte. | Early-stage discovery studies or when a SIL-IS is not obtainable. |

Key Criteria for Internal Standard Selection:

-

Purity: The IS should be of high purity and well-characterized.

-

Stability: It must be stable throughout the sample preparation, storage, and analysis process.

-

No Interference: The IS should not be naturally present in the sample matrix and should not interfere with the detection of the analyte.

-

Mass Difference (for SIL-IS): The mass difference between the SIL-IS and the analyte should be sufficient (ideally ≥ 3 Da) to prevent isotopic crosstalk.

The "How": A Step-by-Step Experimental Protocol

The following protocol outlines a general workflow for the use of an internal standard in a quantitative LC-MS analysis.

3.1. Materials and Reagents

-

Analyte reference standard

-

Internal standard (SIL-IS or structural analogue)

-

Blank biological matrix (e.g., plasma, urine)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Reagents for sample preparation (e.g., protein precipitation solvent, extraction solvent)

3.2. Preparation of Stock and Working Solutions

-

Stock Solutions: Accurately weigh and dissolve the analyte and internal standard in an appropriate solvent to prepare concentrated stock solutions (e.g., 1 mg/mL). Store these solutions under appropriate conditions to ensure stability.

-

Working Solutions: Prepare a series of working solutions for the analyte by serially diluting the stock solution. These will be used to create the calibration curve. Prepare a working solution of the internal standard at a fixed concentration.

3.3. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve (CC) Standards: Spike the appropriate blank biological matrix with the analyte working solutions to create a series of calibration standards at different concentrations (typically 6-8 non-zero levels).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with the analyte from a separate stock solution than that used for the CC standards.

3.4. Sample Preparation

-

Aliquot a specific volume of your unknown samples, CC standards, and QC samples into individual tubes.

-

Add the Internal Standard: Add a fixed volume of the internal standard working solution to every tube (except for the "double blank" or "matrix blank" which contains only the matrix). This is a critical step and should be done as early as possible in the sample preparation process to account for variability in subsequent steps.

-

Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.

-

Evaporate the solvent and reconstitute the dried extract in a suitable solvent for LC-MS analysis.

3.5. LC-MS Analysis

-

Inject the reconstituted samples onto the LC-MS system.

-

Develop a chromatographic method that provides adequate separation of the analyte and any potential interferences. If using a structural analogue IS, it should be chromatographically resolved from the analyte. A SIL-IS should ideally co-elute with the analyte.

-

Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard. This typically involves monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

3.6. Data Processing and Quantification

-

Integrate the peak areas of the analyte and the internal standard in all samples.

-

Calculate the response ratio for each sample: Response Ratio = Peak Area of Analyte / Peak Area of Internal Standard .

-

Construct the Calibration Curve: Plot the response ratio of the calibration standards against their corresponding nominal concentrations. Perform a linear regression analysis on the data.

-

Quantify Unknown Samples: Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their response ratios from the calibration curve.

Illustrating the Workflow and Logic

The following diagrams visualize the experimental workflow and the underlying principle of internal standard correction.

Caption: Experimental workflow for LC-MS analysis using an internal standard.

Caption: How an internal standard corrects for analytical variability.

Quantitative Data and Interpretation

To illustrate the impact of using an internal standard, consider the following hypothetical data from the analysis of a drug in plasma.

Table 1: Analysis of QC Samples With and Without Internal Standard Correction

| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. w/o IS (ng/mL) | % Accuracy w/o IS | Calculated Conc. with IS (ng/mL) | % Accuracy with IS |

| Low QC | 50 | 65 | 130% | 52 | 104% |

| Mid QC | 500 | 420 | 84% | 495 | 99% |

| High QC | 800 | 920 | 115% | 808 | 101% |

Without an internal standard, the calculated concentrations of the QC samples show significant deviation from their nominal values, with accuracies ranging from 84% to 130%. This level of variability would be unacceptable in most applications. With the use of an internal standard, the calculated concentrations are much closer to the nominal values, with accuracies between 99% and 104%, demonstrating a significant improvement in the reliability of the results.

Conclusion

The proper use of internal standards is a non-negotiable aspect of robust and reliable quantitative LC-MS analysis. By compensating for the inherent variability in the analytical process, internal standards dramatically improve the accuracy and precision of the data. While stable isotope-labeled internal standards represent the ideal choice, carefully selected structural analogues can also provide significant benefits. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of the principles outlined in this guide are fundamental to generating high-quality, defensible quantitative data.

References

A Technical Guide to Taurocholic Acid-d4: From Supplier Quality to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Taurocholic Acid-d4, a deuterated internal standard crucial for the accurate quantification of endogenous taurocholic acid. This document covers supplier and quality information, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and an exploration of the key signaling pathways influenced by its non-deuterated counterpart, taurocholic acid.

Supplier Information and Quality Assessment

The selection of a high-purity, reliable internal standard is paramount for generating reproducible and accurate experimental data. This compound is available from several reputable suppliers who provide varying levels of quality documentation. For analytical purposes, it is essential to use a product with guaranteed high purity and stability.[1] Below is a summary of supplier information and the quality data they typically provide. Researchers should always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate information.[2][3]

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Available Documentation |

| Avanti Polar Lipids | This compound, Sodium Salt | 2410279-93-3 | C₂₆H₄₀D₄NNaO₇S | ≥98% | Certificate of Analysis, MSDS |

| Cayman Chemical | This compound (sodium salt) | 2410279-93-3 | C₂₆H₄₀D₄NO₇S · Na | ≥99% deuterated forms (d₁-d₄) | Certificate of Analysis, GC-MS Data, Technical Support |

| GlpBio | This compound (sodium salt) | 2410279-93-3 | C₂₆H₄₀D₄NO₇S·Na | Not specified; for research use | Solubility data provided |

| Medical Isotopes | D4-tauro-cholic acid (D4-TCA) | Not explicitly stated, but used in cited methods | Not explicitly stated | Not specified; used in published methods | Referenced in scientific literature |

Experimental Protocols: Quantification of Taurocholic Acid using LC-MS/MS

This compound is primarily intended for use as an internal standard for the quantification of taurocholic acid (TCA) by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4][5] The following is a representative LC-MS/MS protocol synthesized from established methodologies for the analysis of bile acids in biological samples, such as serum or plasma.

Sample Preparation (Protein Precipitation)

-

To 25 µL of plasma or serum in a microcentrifuge tube, add 250 µL of an internal standard solution. The internal standard solution should contain this compound at a known concentration (e.g., 10 µg/mL) in methanol.

-

Vortex the mixture thoroughly for 20 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 18,000 x g or 15,900 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new vial.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol.

-

Filter the reconstituted sample using a 0.2 µm centrifugal filter at 2000 x g. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system, such as a Vanquish Horizon HPLC or Agilent 1100/1290 Infinity II, is suitable.

-

Column: A reversed-phase column, for instance, a Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or a XBridge™ Shield RP18 (100 mm x 2.1 mm, 3.5 µm), provides good separation.

-

Column Temperature: Maintain the column at a constant temperature, for example, 50°C or 60°C.

-

Mobile Phase A: An aqueous solution, such as water with 20 mM ammonium acetate and 0.01% formic acid, adjusted to a specific pH (e.g., pH 8.0 with ammonia).

-

Mobile Phase B: An organic solvent mixture, like methanol or a 1:1 mixture of acetonitrile and isopropanol, with 0.1% of 200 mM ammonium formate and 0.01% of formic acid.

-

Flow Rate: A typical flow rate is between 0.2 mL/min and 1 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A gradient elution is employed to separate the bile acids. An example gradient starts with a low percentage of mobile phase B, which is linearly increased over several minutes to elute the compounds of interest, followed by a re-equilibration step.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API-3000/3200/6500 or Thermo TSQ Quantis) is used for detection.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for bile acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both taurocholic acid and the this compound internal standard need to be optimized. For example, a potential transition for d4-TCA could be a precursor ion of m/z 518.28 and a product ion of m/z 80.00.

-

Source Parameters: Parameters such as ion spray voltage, temperature, and gas pressures (nebulizer, curtain, and collision gas) must be optimized for maximum signal intensity.

Signaling Pathways of Taurocholic Acid

Taurocholic acid, beyond its role in fat emulsification, acts as a signaling molecule that modulates various metabolic pathways, primarily through the activation of the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis. Bile acids are the endogenous ligands for FXR. The activation of FXR by taurocholic acid in the liver and intestine initiates a signaling cascade that regulates the expression of numerous target genes.

G Protein-Coupled Bile Acid Receptor 1 (TGR5) Signaling

TGR5, also known as Gpbar1, is a cell surface receptor activated by bile acids, including taurocholic acid. TGR5 is expressed in various tissues, including the gallbladder, intestine, and macrophages. Its activation leads to the production of intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling cascades involved in energy homeostasis, glucose metabolism, and inflammatory responses.

Experimental Workflow for Taurocholic Acid Quantification

The following diagram illustrates the logical workflow from sample collection to data analysis for the quantification of taurocholic acid using this compound as an internal standard.

References

An In-depth Technical Guide to the Basic Handling and Storage of Taurocholic Acid-d4

For researchers, scientists, and professionals in drug development, the precise and safe handling of deuterated compounds like Taurocholic Acid-d4 is paramount to ensure experimental integrity and laboratory safety. This guide provides a comprehensive overview of the essential procedures for the handling and storage of this compound, including detailed protocols and safety measures.

Core Properties and Storage

This compound is a deuterated form of Taurocholic acid, commonly used as an internal standard in quantitative analysis by mass spectrometry (GC- or LC-MS)[1][2]. Understanding its physical and chemical properties is crucial for its proper use and storage.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physical and chemical properties, storage conditions, and solubility in various solvents.

Table 1: Physical and Chemical Properties of this compound (Sodium Salt)

| Property | Value | Reference |

| CAS Number | 2410279-93-3 | [1] |

| Molecular Formula | C₂₆H₄₀D₄NNaO₇S | [1][3] |

| Formula Weight | 541.7 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₄) | |

| Form | Solid |

Table 2: Recommended Storage and Stability

| Parameter | Recommendation | Reference |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years (at -20°C) | |

| Shipping Condition | Room temperature (continental US) or on blue/wet ice |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| DMF | 25 mg/mL | |

| DMSO | 20 mg/mL | |

| Ethanol | 2 mg/mL | |

| PBS (pH 7.2) | 3 mg/mL |

Safe Handling and Personal Protective Equipment (PPE)

General Handling Precautions:

-

Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Avoid Contact: Avoid contact with skin and eyes.

-

Ventilation: Use only in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Hand Protection: Handle with impervious gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Experimental Protocols

The following is a detailed protocol for the preparation of a stock solution of this compound.

Protocol: Preparation of a this compound Stock Solution

Objective: To prepare a stock solution of this compound for use as an internal standard in analytical experiments.

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., DMSO, DMF, Ethanol, or PBS)

-

Inert gas (e.g., nitrogen or argon)

-

Appropriate vials and pipettes

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening.

-

Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of the solid compound.

-

Solvent Addition: Add the chosen solvent to the solid. For organic solvents, it is recommended to purge the solvent with an inert gas before use.

-

Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

-

Aqueous Solutions: For aqueous solutions, the solid can be directly dissolved in buffers like PBS (pH 7.2). Note that aqueous solutions are not recommended for storage for more than one day.

-

Storage: Store the stock solution at -20°C in a tightly sealed vial. For long-term storage of solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles. Storing solutions at -80°C may extend their stability.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and preparing this compound solutions.

Caption: General workflow for safely handling and storing this compound.

Caption: Decision workflow for preparing a this compound stock solution.

References

Methodological & Application

Application Note: Quantification of Bile Acids in Human Serum using a Validated LC-MS/MS Method with Taurocholic Acid-d4 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bile acids (BAs) are crucial signaling molecules and end products of cholesterol metabolism, playing a significant role in the regulation of lipid and glucose homeostasis.[1][2][3] The quantification of individual bile acids in biological matrices is essential for understanding their physiological and pathological roles in various diseases, including hepatobiliary and metabolic disorders.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of bile acids due to its high resolution and accuracy. This application note details a robust and validated LC-MS/MS method for the simultaneous quantification of 15 major bile acids in human serum, employing Taurocholic Acid-d4 as an internal standard to ensure high accuracy and precision.

Experimental Workflow

The overall experimental workflow for the quantification of bile acids is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis using LC-MS/MS, and concludes with data processing and analysis.

Caption: Experimental workflow for bile acid quantification.

Experimental Protocols

1. Materials and Reagents

-

Bile acid standards (e.g., Cholic acid, Chenodeoxycholic acid, Deoxycholic acid, etc.)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic acid

-

Ammonium acetate

-

Human serum (double charcoal stripped for calibration standards)

2. Standard Solution and Calibration Curve Preparation

-

Prepare individual stock solutions of each bile acid standard and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a mixed working solution of all bile acid standards by diluting the stock solutions in methanol.

-

Prepare a working solution of the internal standard, this compound, in methanol.

-

Construct a 9-point calibration curve by serially diluting the mixed bile acid standard working solution with double charcoal-stripped human serum to achieve a concentration range of approximately 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in pooled human serum.

3. Sample Preparation

-

To 50 µL of serum sample, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 140 µL of cold methanol for protein precipitation.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: UHPLC system

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 2:1 v/v) with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-6.0 min: 50% B to 72% B

-

6.0-14.0 min: 72% B to 80% B

-

14.01-15.5 min: Hold at 100% B

-

Followed by re-equilibration at initial conditions.

-

Tandem Mass Spectrometry (MS/MS)

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Ion Spray Voltage: -4500 V

-

Source Temperature: 450 °C

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Gas Settings: Optimized for the specific instrument (Curtain gas, Ion source gas 1, Ion source gas 2).

Quantitative Data

The following table summarizes the MRM transitions and retention times for a selection of major bile acids and the internal standard, this compound.

| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Internal Standard | ||||

| This compound | TCA-d4 | 518.3 | 80.0 | 2.7 |

| Unconjugated Bile Acids | ||||

| Cholic Acid | CA | 407.3 | 407.3 | 5.5 |

| Chenodeoxycholic Acid | CDCA | 391.3 | 391.3 | 6.9 |

| Deoxycholic Acid | DCA | 391.3 | 391.3 | 7.1 |

| Lithocholic Acid | LCA | 375.3 | 375.1 | 8.4 |

| Ursodeoxycholic Acid | UDCA | 391.3 | 391.1 | 4.9 |

| Glycine-Conjugated Bile Acids | ||||

| Glycocholic Acid | GCA | 464.3 | 464.3 | 2.7 |

| Glycochenodeoxycholic Acid | GCDCA | 448.3 | 74.0 | 4.8 |

| Glycodeoxycholic Acid | GDCA | 448.3 | 74.0 | 5.2 |

| Glycolithocholic Acid | GLCA | 432.3 | 74.0 | 6.6 |

| Glycoursodeoxycholic Acid | GUDCA | 448.3 | 448.3 | 1.8 |

| Taurine-Conjugated Bile Acids | ||||

| Taurocholic Acid | TCA | 514.3 | 514.2 | 2.1 |

| Taurochenodeoxycholic Acid | TCDCA | 498.3 | 79.9 | 4.2 |

| Taurodeoxycholic Acid | TDCA | 498.3 | 498.3 | 4.6 |

| Taurolithocholic Acid | TLCA | 482.3 | 79.9 | 5.8 |

| Tauroursodeoxycholic Acid | TUDCA | 498.3 | 79.9 | 1.6 |

Data adapted from multiple sources. Retention times are approximate and may vary depending on the specific LC conditions and column used.

Bile Acid Signaling Pathway

Bile acids exert their signaling functions primarily through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5. This signaling cascade plays a pivotal role in regulating genes involved in bile acid, lipid, and glucose metabolism.

Caption: Simplified bile acid signaling pathway.

This application note provides a detailed and robust LC-MS/MS method for the quantification of major bile acids in human serum. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. The described protocol, from sample preparation to data analysis, is suitable for high-throughput analysis in clinical research and drug development settings, enabling a deeper understanding of the role of bile acids in health and disease.

References

Sample preparation protocol for serum bile acid analysis with Taurocholic Acid-d4

Rapid and Reliable Quantification of Serum Bile Acids Using a Simplified Protein Precipitation Protocol with Taurocholic Acid-d4 Internal Standard

For researchers, scientists, and drug development professionals, accurate and high-throughput analysis of bile acids in serum is crucial for understanding liver function, drug-induced liver injury, and various metabolic diseases.[1][2] This application note details a straightforward and robust sample preparation protocol for the quantitative analysis of bile acids in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step and utilizes this compound (TCA-d4) as an internal standard to ensure accuracy and reproducibility.

Bile acids are steroid molecules synthesized from cholesterol in the liver and are pivotal signaling molecules in the regulation of lipid, glucose, and energy metabolism.[1][3] Their concentrations in serum can serve as sensitive biomarkers for hepatobiliary and intestinal diseases.[2] The analytical challenge lies in the structural similarity and wide range of concentrations of different bile acid species. The protocol described herein is optimized for simplicity, speed, and reliability, making it suitable for clinical research and high-throughput screening environments.

Experimental Protocol

This protocol is designed for the preparation of serum samples for LC-MS/MS analysis of bile acids.

Materials and Reagents:

-

Human Serum (store at -80°C)

-

This compound (TCA-d4) internal standard (IS) solution (e.g., 1000 ng/mL in methanol)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid, LC-MS grade

-

1.5 mL microcentrifuge tubes

-

Calibrators and Quality Control (QC) samples (prepared in a suitable matrix like charcoal-stripped serum to minimize endogenous bile acids)

Instrumentation:

-

Precision pipettes

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Autosampler vials with inserts

-

UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Sample Preparation Procedure:

-

Sample Thawing and Aliquoting:

-

Thaw serum samples, calibrators, and QCs on ice.

-

Vortex briefly to ensure homogeneity.

-

Pipette 100 µL of each serum sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.

-

-

Internal Standard Spiking:

-

Add 20 µL of the this compound internal standard solution to each tube.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 200 µL of cold acetonitrile to each tube. The ratio of solvent to serum is a critical step for efficient protein removal.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., 13,000 rpm or 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate, being cautious not to disturb the protein pellet.

-

-

Evaporation (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C. This step concentrates the analytes and removes the organic solvent.

-

-

Reconstitution:

-

Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 50% aqueous methanol or a mixture of water and acetonitrile with 0.1% formic acid.

-

Vortex and centrifuge briefly to ensure the residue is fully dissolved and to pellet any remaining particulates.

-

-

Analysis:

-

Transfer the final reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

Workflow Diagram

Caption: Serum bile acid sample preparation workflow.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of bile acids using LC-MS/MS methods with protein precipitation. The data is compiled from various studies and represents the expected performance of a well-validated method.

| Parameter | Taurocholic Acid (TCA) | Other Representative Bile Acids | Reference(s) |

| Linearity Range | 1 ng/mL - 1000 ng/mL | 5 ng/mL - 5000 ng/mL | , |

| Coefficient of Determination (R²) | > 0.995 | > 0.99 | , |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 0.02 - 5 ng/mL | ,, |

| Intra-assay Precision (%CV) | < 10% | < 10% | , |

| Inter-assay Precision (%CV) | < 10% | < 15% | , |

| Accuracy / Recovery | 85 - 115% | 85 - 115% / 92 - 110% |

Discussion

The protein precipitation method described is favored for its simplicity, speed, and cost-effectiveness. Acetonitrile is a common choice of solvent as it effectively precipitates proteins while keeping bile acids in the supernatant. The inclusion of an isotope-labeled internal standard like this compound is critical to correct for variability during sample preparation and potential matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.

For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) can be employed as an alternative or additional cleanup step. SPE can provide a cleaner extract by removing phospholipids and other interferences that are not eliminated by protein precipitation alone. However, for most clinical research applications, the described protein precipitation protocol offers an excellent balance of performance and efficiency.

The final analysis by LC-MS/MS provides the necessary sensitivity and specificity to differentiate and quantify individual bile acids, including structural isomers, which is a significant advantage over older enzymatic methods. The use of a C18 reversed-phase column is standard for separating the diverse range of bile acids based on their hydrophobicity.

Conclusion

This application note provides a detailed, easy-to-follow protocol for the preparation of serum samples for bile acid analysis. By incorporating this compound as an internal standard and utilizing a simple protein precipitation technique, this method delivers reliable and reproducible quantitative results suitable for a wide range of research and drug development applications.

References

- 1. medpace.com [medpace.com]

- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

Application Notes and Protocols for the Use of Taurocholic Acid-d4 as an Internal Standard in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Taurocholic Acid-d4 (TCA-d4) as an internal standard in the quantitative analysis of bile acids in clinical research. The protocols detailed below are synthesized from established methodologies and are intended to ensure accuracy and reproducibility in experimental results.

Introduction

Bile acids are crucial signaling molecules involved in cholesterol metabolism, and their quantification in biological matrices is vital for diagnosing and monitoring various hepatobiliary and metabolic diseases.[1] Taurocholic acid (TCA) is a primary conjugated bile acid. For accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response.[2][3] this compound, a deuterated analog of TCA, serves as an ideal internal standard due to its similar chemical and physical properties to the endogenous analyte, ensuring reliable and precise measurements.[4][5]

Principle of Internal Standardization

The use of an internal standard (IS) is a critical component of quantitative analysis in mass spectrometry. The IS, in this case, this compound, is a compound with a known concentration that is added to all samples, calibrators, and quality controls. Since the IS is structurally almost identical to the analyte of interest (Taurocholic Acid), it experiences similar effects during sample preparation (e.g., extraction, derivatization) and analysis (e.g., ionization suppression or enhancement). By measuring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.

Figure 1: General workflow for bile acid analysis using an internal standard.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of bile acids, including Taurocholic Acid, in human serum or plasma using this compound as an internal standard.

3.1. Materials and Reagents

-

This compound (TCA-d4) and other deuterated bile acid standards

-

Native bile acid standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human serum or plasma (analyte-free or with known low levels for calibration curve)

3.2. Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of native bile acids and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Mixture: Prepare a mixed working standard solution of all native bile acids by diluting the stock solutions in methanol.

-

Internal Standard Working Solution: Prepare a working solution of this compound (and other deuterated standards if a panel is being analyzed) in methanol. The final concentration should be optimized based on the expected endogenous levels of the analytes and instrument sensitivity. A common starting concentration is 1000 ng/mL.

3.3. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for extracting bile acids from serum or plasma.

-

Pipette 50 µL of serum/plasma sample, calibrator, or quality control into a microcentrifuge tube.

-

Add 10-20 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 140-200 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis. In some methods, the supernatant is dried down and reconstituted in the initial mobile phase.

References

Application Notes and Protocols for Taurocholic Acid-d4 in Gut Microbiome Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Taurocholic Acid-d4 (TCA-d4), a deuterated stable isotope-labeled analog of taurocholic acid, in the context of gut microbiome research. This document outlines its primary applications, detailed experimental protocols, and the underlying biological significance, with a focus on its utility as an internal standard for quantitative analysis and as a tracer for metabolic studies.

Introduction: The Interplay of Bile Acids and the Gut Microbiome

Bile acids are cholesterol-derived molecules synthesized in the liver that play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with either glycine or taurine in the liver to form bile salts, including taurocholic acid (TCA). These conjugated bile acids are then secreted into the gut.

The gut microbiota, a complex community of microorganisms residing in the gastrointestinal tract, extensively metabolizes these primary bile acids. A key transformation is the deconjugation of bile salts by bacterial bile salt hydrolases (BSH), releasing the unconjugated bile acid and the amino acid moiety. Subsequently, gut bacteria can further modify the steroid core of bile acids through processes like 7α-dehydroxylation, converting primary bile acids into secondary bile acids such as deoxycholic acid (DCA) and lithocholic acid (LCA).

These microbially-transformed bile acids are not merely metabolic byproducts; they act as signaling molecules that modulate host physiology by activating specific receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). This intricate crosstalk between the gut microbiota and host bile acid signaling has profound implications for various aspects of health and disease, including metabolic regulation, inflammation, and the development of certain cancers.

Applications of this compound

This compound is a powerful tool for elucidating the complex interactions between bile acids and the gut microbiome. Its primary applications include:

-

Internal Standard for Accurate Quantification: Due to its chemical similarity to endogenous taurocholic acid and its distinct mass, TCA-d4 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of bile acids in complex biological matrices such as fecal samples, intestinal contents, and plasma. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

-

Metabolic Tracer for In Vitro and In Vivo Studies: TCA-d4 can be used as a tracer to track the metabolic fate of taurocholic acid within a gut microbiome community. By incubating TCA-d4 with fecal slurries, pure bacterial cultures, or in animal models, researchers can quantitatively assess the rates of deconjugation and subsequent biotransformations. This provides valuable insights into the functional capacity of the gut microbiota and how it is influenced by factors such as diet, disease, or therapeutic interventions.

Data Presentation: Quantitative Analysis of Bile Acids

The following tables present representative quantitative data from LC-MS/MS method validation for the analysis of bile acids using deuterated internal standards, and an example of data from an in vitro gut fermentation study.

Table 1: LC-MS/MS Method Validation Parameters for Bile Acid Quantification

| Analyte | Internal Standard | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Recovery (%) | Intra-day CV (%) | Inter-day CV (%) |

| Taurocholic Acid | This compound | 5 - 5000 | >0.99 | 5 | 92 - 110 | <10 | <10 |

| Cholic Acid | Cholic Acid-d4 | 5 - 5000 | >0.99 | 5 | 90 - 108 | <10 | <11 |

| Deoxycholic Acid | Deoxycholic Acid-d4 | 2 - 2000 | >0.99 | 2 | 95 - 112 | <9 | <12 |

| Chenodeoxycholic Acid | Chenodeoxycholic Acid-d4 | 2 - 2000 | >0.99 | 2 | 89 - 105 | <11 | <13 |

Data is representative and compiled from typical LC-MS/MS validation studies for bile acid analysis.

Table 2: Microbial Metabolism of Taurocholic Acid in an In Vitro Fecal Fermentation Model

| Time (hours) | Taurocholic Acid (µg/mL) | Cholic Acid (µg/mL) | Deoxycholic Acid (µg/mL) |

| 0 | 500.0 ± 0.0 | 231.7 ± 29.2 | 5.2 ± 1.1 |

| 5 | 210.5 ± 45.3 | 280.3 ± 35.8 | 15.8 ± 3.4 |

| 10 | 36.5 ± 27.5 | 255.1 ± 50.1 | 85.3 ± 15.7 |

| 24 | <5.0 | 150.6 ± 38.9 | 210.4 ± 42.6 |

This table illustrates the expected trend of taurocholic acid deconjugation and subsequent conversion to cholic acid and deoxycholic acid over a 24-hour incubation period with human fecal microbiota.[1]The initial presence of cholic acid at time 0 is due to rapid deconjugation upon addition to the fecal slurry.[1]

Experimental Protocols

Protocol 1: Quantification of Taurocholic Acid in Fecal Samples using this compound as an Internal Standard

This protocol describes the extraction and quantification of taurocholic acid from fecal samples using LC-MS/MS.

Materials:

-

Fecal samples (stored at -80°C)

-

This compound (internal standard solution, e.g., 1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes (2 mL)

-

Homogenizer (e.g., bead beater)

-

Centrifuge (refrigerated)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Weigh approximately 50 mg of frozen fecal sample into a 2 mL microcentrifuge tube containing homogenization beads.

-

Add 1 mL of ice-cold methanol.

-

Add a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).

-

Homogenize the sample using a bead beater for 5 minutes at a high setting.

-